molecular formula C8H11NO2 B073307 1,2-Cyclohexanedicarboximide CAS No. 1444-94-6

1,2-Cyclohexanedicarboximide

Cat. No.: B073307
CAS No.: 1444-94-6
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboximide is a chemical compound with the molecular formula C8H11NO2. It is a derivative of phthalimide, where the aromatic ring is fully hydrogenated, resulting in a saturated cyclic imide. This compound is known for its stability and diverse reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboximide can be synthesized through the hydrogenation of phthalimide. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_5\text{NO}_2 + 3\text{H}_2 \rightarrow \text{C}8\text{H}{11}\text{NO}_2 ]

Industrial Production Methods: In an industrial setting, hexahydrophthalimide is produced by the catalytic hydrogenation of phthalimide in large reactors. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to ensure complete hydrogenation. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedicarboximide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexahydrophthalic anhydride.

    Reduction: It can be reduced to form hexahydrophthalamic acid.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hexahydrophthalic anhydride.

    Reduction: Hexahydrophthalamic acid.

    Substitution: Various N-substituted hexahydrophthalimide derivatives.

Scientific Research Applications

1,2-Cyclohexanedicarboximide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexahydrophthalimide involves its interaction with specific molecular targets and pathways. For instance, hexahydrophthalimide derivatives have been studied as inhibitors of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. The inhibition of this enzyme disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen and subsequent cell death in target organisms .

Comparison with Similar Compounds

1,2-Cyclohexanedicarboximide can be compared with other similar compounds such as:

    Phthalimide: The aromatic counterpart of hexahydrophthalimide, which is less saturated and has different reactivity.

    Succinimide: Another cyclic imide with a similar structure but different chemical properties and applications.

    Maleimide: A compound with a similar imide functional group but with an unsaturated ring structure.

Uniqueness: this compound’s saturated ring structure provides it with unique stability and reactivity compared to its aromatic and unsaturated counterparts. This makes it particularly useful in applications requiring robust chemical intermediates.

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883674
Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1444-94-6, 7506-66-3
Record name Hexahydro-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Record name cis-Hexahydrophthalimide
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Record name Hexahydrophthalimide
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3.0 g, 19.9 mmol) and 10% Pd/C (300 mg) in MeOH (100 mL) was shaken in an H2 atmosphere (300 psi) in a Parr apparatus for 24 h. The reaction mixture was filtrated and the liquids concentrated to dryness, affording the title compound (2.6 g, 16.99 mmol), that was sued without any further purification, as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Customer
Q & A

Q1: What is Hexahydrophthalimide and what are its key structural features?

A1: Hexahydrophthalimide, also known as cis-hexahydro-1H-isoindole-1,3(2H)-dione, is a cyclic imide derived from hexahydrophthalic anhydride. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. Structurally, it features a six-membered saturated ring fused to an imide ring. This imide ring comprises two carbonyl groups attached to the same nitrogen atom. []

Q2: How is Hexahydrophthalimide synthesized?

A2: One common synthesis route involves reacting cis-hexahydrophthalic anhydride with urea to yield cis-hexahydrophthalimide. [] Another method utilizes the reaction of benzylmagnesium chloride with N-benzyl-cis-hexahydrophthalimide, with N-benzyl-9-benzylidene-8-azabicyclo[4.3.0]nonan-7-one as a key intermediate. []

Q3: What are the applications of Hexahydrophthalimide and its derivatives?

A3: Hexahydrophthalimide derivatives are versatile compounds with applications in various fields. For instance, they serve as intermediates in the synthesis of pharmaceuticals like Mitiglinide, a drug used to treat type 2 diabetes. [] Additionally, N-acryloyloxyethyl hexahydrophthalimide is a polymerizable monomer utilized in active energy ray-curable inkjet ink compositions to enhance adhesion and stability. []

Q4: How does the structure of Hexahydrophthalimide derivatives influence their activity as Protoporphyrinogen Oxidase (PPO) inhibitors?

A4: Studies show that the dihedral angle between the thionyl amide or carbonyl amide ring and the benzothiazole ring in Hexahydrophthalimide–benzothiazole hybrids plays a crucial role in their PPO inhibitory activity. Comparing the dihedral angles of these hybrids with those of known PPO inhibitors like acifluorfen (ACF) revealed a correlation between the angle and inhibitory potency. []

Q5: Are there any known interactions between Hexahydrophthalimide derivatives and thiol-containing compounds in the context of PPO inhibition?

A5: Research indicates that the presence of thiol-containing compounds like glutathione (GSH) and dithiothreitol (DTT) can significantly reduce the inhibitory potency of certain Hexahydrophthalimide derivatives against PPO. This "thiol effect" is attributed to the potential derivatization of the inhibitors, as observed with flumipropyn, which forms N-aryl-cis-hexahydrophthalimide upon reacting with DTT. []

Q6: What spectroscopic techniques are useful for characterizing Hexahydrophthalimide and its derivatives?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed to elucidate the structure and confirm the identity of newly synthesized Hexahydrophthalimide derivatives. [, ] IR spectroscopy is particularly useful in analyzing the structural features of both Hexahydrophthalimide and its nitranion. []

Q7: What is the significance of the "antiperiplanar effect" in the context of Hexahydrophthalimide chemistry?

A7: The "antiperiplanar effect" plays a crucial role in the regioselective reduction of non-symmetrical cis-hexahydrophthalimides. This effect influences the stereochemical outcome of reactions and is particularly relevant in synthetic studies toward complex molecules like Gelsemine. [, ]

Q8: Have computational chemistry methods been applied to study Hexahydrophthalimide and its derivatives?

A8: While specific details about computational studies are limited in the provided abstracts, bioinformatics tools have been used to predict the pharmacokinetic and pharmacodynamic profiles of certain Hexahydrophthalimide derivatives. [] This suggests the potential application of computational methods for further investigations into these compounds.

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